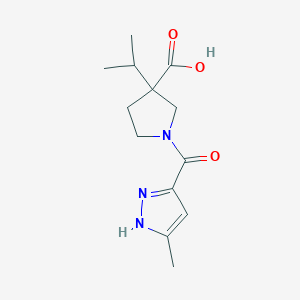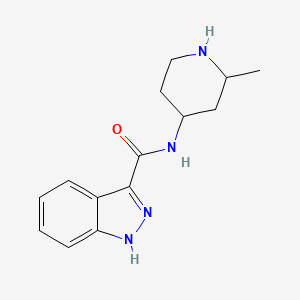![molecular formula C12H14N2O3 B6634316 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B6634316.png)
5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid, also known as DACPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. DACPA is a pyridine derivative and a member of the class of cyclopropanecarboxylic acids.
作用機序
The mechanism of action of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid involves the inhibition of histone deacetylase, which leads to alterations in chromatin structure and gene expression. This, in turn, leads to the induction of cell death in cancer cells and the prevention of their proliferation.
Biochemical and Physiological Effects:
5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid can induce cell death in cancer cells and inhibit their proliferation. In vivo studies have shown that 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid can inhibit tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
One advantage of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid is its specificity for histone deacetylase, which makes it a potentially useful tool for studying the role of this enzyme in various biological processes. However, one limitation of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for experiments.
将来の方向性
There are several future directions for research on 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the potential applications of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid in other areas of biomedical research, such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to determine the safety and efficacy of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid in vivo, as well as its potential for use in clinical trials.
合成法
The synthesis of 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid involves a multistep process that starts with the reaction of 3-cyanopyridine with 2,2-dimethylcyclopropanecarbonyl chloride in the presence of a base. The resulting intermediate is then treated with hydroxylamine hydrochloride to obtain the final product, 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid. The yield of this process is typically around 50%.
科学的研究の応用
5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid has been studied for its potential applications in biomedical research, particularly in the field of cancer treatment. It has been shown to inhibit the activity of a key enzyme, histone deacetylase, which is involved in the regulation of gene expression. By inhibiting this enzyme, 5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid has the potential to induce cell death in cancer cells and prevent their proliferation.
特性
IUPAC Name |
5-[(2,2-dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2)4-9(12)10(15)14-8-3-7(11(16)17)5-13-6-8/h3,5-6,9H,4H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUGECNPZDEOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC2=CN=CC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6634237.png)
![1-(4-bromothiophen-2-yl)-N-[(1-ethenylpyrazol-4-yl)methyl]methanamine](/img/structure/B6634244.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6634251.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline](/img/structure/B6634256.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6634257.png)



![1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole](/img/structure/B6634285.png)
![2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B6634291.png)
![3-[(2,6-dichloropyridin-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6634294.png)
![1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6634308.png)

